molecular formula C12H20FNO4 B13060015 4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid

4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid

Cat. No.: B13060015
M. Wt: 261.29 g/mol
InChI Key: AOLVWWJCRLDSGK-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid is a synthetic organic compound that belongs to the class of fluorinated cyclohexane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom on the cyclohexane ring, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents like EDCI or HATU.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

    Substitution: Various substituted cyclohexane derivatives.

    Deprotection: The free amine derivative.

    Coupling: Amide-linked products.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of fluorinated drugs.

    Organic Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity and functional groups.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting compounds. The Boc protecting group allows for selective deprotection and functionalization, facilitating the synthesis of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a cyclohexane ring.

    tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate: Another Boc-protected amine with a different ring structure.

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclohexane ring, which imparts distinct chemical and biological properties. The combination of the Boc protecting group and the fluorinated cyclohexane ring makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h7-9H,4-6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

AOLVWWJCRLDSGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)C(=O)O

Origin of Product

United States

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